6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene
Descripción
This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene) fused with a piperazine ring substituted by a 4,6-dimethylpyrimidin-2-yl group. The tricyclic system combines oxygen and nitrogen heteroatoms, while the dimethylpyrimidine moiety introduces steric and electronic effects that may influence binding affinity and metabolic stability.
Propiedades
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-11-14(2)24-20(23-13)26-9-7-25(8-10-26)19-18-17(21-12-22-19)15-5-3-4-6-16(15)27-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCDYHQGOXVEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
Piperazine Substitution : The piperazine group, common in neuroactive compounds, may facilitate blood-brain barrier penetration, differing from thiazole-piperazine derivatives (e.g., ) optimized for antimicrobial activity.
Dimethylpyrimidine vs. Methylpyrazine : The 4,6-dimethylpyrimidine substituent offers a planar aromatic system for π-π stacking, contrasting with the methylpyrazine group in , which may engage in hydrogen bonding.
Pharmacological and Physicochemical Properties
While direct data on the target compound is unavailable, insights can be extrapolated from analogs:
- Lipophilicity: The tricyclic core and dimethylpyrimidine likely increase logP compared to simpler pyridazinones (e.g., ), impacting membrane permeability.
- Metabolic Stability : Piperazine-containing compounds often undergo N-dealkylation or oxidation, but the dimethylpyrimidine may slow hepatic clearance compared to thiophene derivatives (e.g., ).
- Bioactivity: Pyrazolo-pyrimidine analogs (e.g., ) show nanomolar IC₅₀ values against kinases, suggesting the target compound could share similar potency if the tricyclic system aligns with ATP-binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
